REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])/[C:3](/[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)=[CH:4]\[C:5]([O:7][CH3:8])=[O:6]>CCOC(C)=O.CO>[F:1][C:2]([F:17])([F:18])[CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1)[CH2:4][C:5]([O:7][CH3:8])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
FC(\C(=C/C(=O)OC)\C1=CC(=CC=C1)OC)(F)F
|
Name
|
EtOAc MeOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Type
|
CUSTOM
|
Details
|
the contents were stirred overnight under a H2 balloon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with N2
|
Type
|
ADDITION
|
Details
|
To the mixture was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
palladium, 10 wt. % (dry)
|
Type
|
CUSTOM
|
Details
|
The vial was then purged with H2
|
Type
|
FILTRATION
|
Details
|
The black mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)OC)C1=CC(=CC=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |